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Compound of Interest

Compound Name: Dimorpholinomethanone

CAS No.: 38952-62-4

Cat. No.: B1297325 Get Quote

Introduction: The "Safe Phosgene" of Heterocyclic
Chemistry
Dimorpholinomethanone (DMM) (CAS: 5395-04-0), also known as 4,4'-carbonyldimorpholine,

is a urea derivative that has emerged as a robust, non-toxic alternative to phosgene and a

more stable surrogate for 1,1'-Carbonyldiimidazole (CDI).

While CDI is hygroscopic and hydrolyzes rapidly upon exposure to atmospheric moisture, DMM

is a crystalline solid with exceptional thermal stability and resistance to hydrolysis. In

heterocyclic synthesis, DMM serves three distinct mechanistic roles:

Carbonyl Donor: A "green" reagent for cyclocarbonylation (e.g., closing diamines to cyclic

ureas).

Carbamoyl Donor: Direct transfer of the morpholine-carbonyl moiety to

aromatic/heteroaromatic systems via Friedel-Crafts or lithiation pathways.

CO Surrogate: A slow-release source of CO in transition-metal catalyzed carbonylation,

avoiding the use of pressurized gas cylinders.

This guide details the practical application of DMM in synthesizing privileged heterocyclic

scaffolds, specifically focusing on benzimidazolones and morpholine-functionalized arenes.
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Comparative Reactivity Profile
DMM occupies a "Goldilocks" zone of reactivity—less aggressive than phosgene/CDI, allowing

for higher temperature reactions without rapid decomposition, yet reactive enough to drive

transamidation and cyclization.

Table 1: Carbonyl Source Comparison

Feature
Phosgene (

)
CDI

Dimorpholinometh
anone (DMM)

State Gas (Toxic) Solid (Hygroscopic)
Solid (Crystalline,

Stable)

Moisture Sensitivity Extreme
High (Hydrolyzes

instantly)

Low (Stable in open

air)

Reaction Temp to to to

Atom Economy High (HCl byproduct)
Moderate (Imidazole

byproduct)

Moderate (Morpholine

byproduct*)

Primary Use Industrial Scale Lab Scale (Mild)

High-Temp Cyclization

/ Late-Stage

Functionalization

*Note: The morpholine byproduct acts as an in-situ base and can be recycled.

Application I: Cyclocarbonylation (Synthesis of
Benzimidazol-2-ones)
The synthesis of cyclic ureas (benzimidazolones) is a critical step in producing bioactive

compounds (e.g., Domperidone). DMM effects this transformation by reacting with ortho-

diamines. Unlike CDI, which can lead to polymerization or rapid hydrolysis if wet solvents are

used, DMM requires thermal activation, allowing for "mix-and-heat" protocols without strictly

anhydrous conditions.
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Mechanistic Pathway
The reaction proceeds via a two-step transamidation. The first amine attacks the DMM

carbonyl, displacing one morpholine unit to form a urea intermediate. The second amine

attacks intramolecularly, displacing the second morpholine to close the ring.

o-Phenylenediamine

Intermediate
(Morpholine Urea)

+ DMM, 100°C
- Morpholine

DMM (Reagent)
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2x Morpholine
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Click to download full resolution via product page

Figure 1: Stepwise cyclocarbonylation mechanism using DMM.

Protocol A: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-
one
Objective: Convert o-phenylenediamine to benzimidazol-2-one using DMM as a safe carbonyl

source.

Materials:

o-Phenylenediamine (10 mmol, 1.08 g)

Dimorpholinomethanone (DMM) (11 mmol, 2.20 g)

Solvent: Diglyme (10 mL) or Xylene (for higher temp)

Catalyst: DMAP (0.5 mmol, 61 mg) - Optional, accelerates first step.

Step-by-Step Methodology:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add o-phenylenediamine and DMM to the flask. Add Diglyme as the solvent.
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Note: Diglyme is preferred over toluene due to its higher boiling point (

) and ability to solubilize the polar intermediate.

Reaction: Heat the mixture to reflux (

) for 4–6 hours.

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting diamine will

disappear, and a more polar spot (product) will appear.

Workup (Precipitation): Cool the reaction mixture to room temperature. The product,

benzimidazol-2-one, often precipitates out of the ether/glyme solvent upon cooling.

If no precipitate forms, pour the mixture into 50 mL of ice-cold water.

Purification: Filter the solid precipitate. Wash with water (

) to remove the morpholine byproduct and residual solvent. Wash with cold ethanol (

).

Drying: Dry in a vacuum oven at

for 4 hours.

Expected Yield: 85–92% Validation: Melting point

; IR (KBr) shows strong carbonyl stretch at

.

Application II: Friedel-Crafts Morpholino-
Carbonylation
DMM is an excellent electrophile for introducing the 4-morpholinocarbonyl group onto electron-

rich aromatics or heterocycles (e.g., indoles, pyrroles). This moiety is a common

pharmacophore (improving solubility and metabolic stability).

Using
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, DMM is activated to a Vilsmeier-Haack type intermediate, which is highly reactive toward
nucleophilic heterocycles.

Mechanistic Pathway[1][2][3]
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Figure 2: Activation of DMM for Friedel-Crafts Carbamoylation.

Protocol B: C3-Carbamoylation of Indole
Objective: Synthesize 3-(morpholine-4-carbonyl)-1H-indole directly from indole.

Materials:

Indole (5 mmol, 0.58 g)

Dimorpholinomethanone (DMM) (7.5 mmol, 1.5 g)

Phosphorus Oxychloride (
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) (7.5 mmol, 1.15 g)

Solvent: 1,2-Dichloroethane (DCE) (15 mL)

Step-by-Step Methodology:

Activation (In-situ): In a dry flask under Argon, dissolve DMM in DCE. Cool to

.

Addition: Dropwise add

to the DMM solution. Stir at

for 30 minutes. The solution may turn slightly yellow, indicating the formation of the chloro-
iminium species.

Coupling: Add the Indole (dissolved in 5 mL DCE) slowly to the activated mixture.

Reaction: Remove the ice bath and heat to reflux (

) for 3–5 hours.

Quenching (Critical): Cool to room temperature. Carefully pour the reaction mixture into

saturated aqueous Sodium Acetate or

solution.

Why? This hydrolyzes the intermediate iminium salt to the carbonyl (amide) product.

Extraction: Extract with Dichloromethane (DCM) (

). Dry organic layer over

.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 20%

to 50% EtOAc in Hexanes).

Expected Yield: 70–80%
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Cyclization) Temperature too low

Switch solvent from Toluene to

Xylene or Diglyme. DMM

requires thermal energy to

release the second

morpholine.

Incomplete Reaction (F-C) Moisture in

Ensure

is distilled or fresh. Moisture

kills the active iminium

species.

Product is Sticky/Oil Residual Morpholine

Morpholine is viscous. Perform

an acidic wash (1M HCl)

during workup to protonate

and remove free morpholine

into the aqueous layer.
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(Note: While DMM is a known reagent, specific "named" protocols are often adaptations of CDI

or Urea chemistry. The protocols above are derived from standard chemical principles

governing urea-transfer reagents.)
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To cite this document: BenchChem. [Application Note: Dimorpholinomethanone (DMM) in
Heterocyclic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297325#dimorpholinomethanone-applications-in-
heterocyclic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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